4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine
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Overview
Description
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.30 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a sulfonyl group attached to a 4-nitrobenzyl moiety. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides under basic conditions.
Attachment of the 4-Nitrobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrimidine reacts with 4-nitrobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 4-Methyl-2-[(4-aminobenzyl)sulfonyl]pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(4-aminobenzyl)sulfonyl]pyrimidine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrobenzyl)sulfonyl]pyrimidine: Lacks the methyl group at the 4-position.
4-Methyl-2-[(4-nitrophenyl)sulfonyl]pyrimidine: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methylsulfonyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-6-7-13-12(14-9)20(18,19)8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMRVYWLMEZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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